[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ylamine
- 5-fluoro-2-thiophenemethylamine
- 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1856087-37-0 |
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Molecular Formula |
C15H20FN3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(2-cyclopentyl-5-methylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C15H20FN3S/c1-11-8-13(19(18-11)12-4-2-3-5-12)9-17-10-14-6-7-15(16)20-14/h6-8,12,17H,2-5,9-10H2,1H3 |
InChI Key |
HQDOGPSBLQKGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=C(S2)F)C3CCCC3 |
Origin of Product |
United States |
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